molecular formula C23H24N4O2 B2673660 [1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946323-71-3

[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2673660
CAS No.: 946323-71-3
M. Wt: 388.471
InChI Key: BKLADXLALYXMEB-UHFFFAOYSA-N
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Description

Historical Development of Piperazine-Based Pharmacophores

Piperazine derivatives have been integral to drug discovery since the mid-20th century, initially gaining prominence as anthelmintics and antihistamines. The evolution of piperazine chemistry accelerated with the recognition of its dual nitrogen atoms as sites for structural diversification, enabling precise modulation of physicochemical properties such as solubility, bioavailability, and target affinity. For example, the development of palbociclib (2015) and ribociclib (2017)—cyclin-dependent kinase 4/6 inhibitors—highlighted piperazine’s role in optimizing molecular conformation and pharmacokinetics. These drugs utilize N-alkyl and N-aryl substitutions on the piperazine ring to achieve selective kinase inhibition.

Modern synthetic strategies, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed couplings, have expanded the accessibility of complex piperazine derivatives. Corey’s 1996 Mannich reaction-based piperazine synthesis laid the groundwork for later innovations, such as the use of lithium bis(trimethylsilyl)amide (LiHMDS) in transition metal-free aminations. These advancements have enabled the efficient production of substituted piperazines, critical for drug candidates like venetoclax (Bcl-2 inhibitor) and fostemsavir (HIV attachment inhibitor).

Table 1: Representative Piperazine-Containing FDA-Approved Drugs (2011–2023)

Drug Name Therapeutic Indication Key Structural Feature
Palbociclib Metastatic breast cancer N-Arylpiperazine
Venetoclax Chronic lymphocytic leukemia N-Alkylpiperazine
Fostemsavir HIV infection N-Acylpiperazine
Brexpiprazole Schizophrenia, major depressive disorder Spiro piperazine-quinolinone

Significance of Biphenyl Moieties in Drug Design

Biphenyl systems confer unique advantages in molecular design, including enhanced conformational rigidity and improved π-π stacking interactions with aromatic residues in target proteins. Natural products such as chrysophaentins (antibacterial macrocycles) and synthetic drugs like losartan (angiotensin II receptor antagonist) exemplify the therapeutic utility of biphenyl scaffolds. The planar geometry of biphenyl facilitates penetration into hydrophobic binding pockets, while substituents on the phenyl rings enable fine-tuning of electronic and steric properties.

In hybrid compounds, the biphenyl moiety often serves as a central linker or pharmacophore anchor. For instance, the marine-derived biphenyl derivative Aspergillus versicolor metabolite demonstrates antiproliferative activity by intercalating DNA, underscoring the scaffold’s versatility. The [1,1'-biphenyl]-4-yl group in the subject compound likely enhances target engagement through dual hydrophobic and electronic interactions.

Pyrimidine Derivatives as Privileged Structures in Medicinal Chemistry

Pyrimidine’s electron-deficient aromatic ring makes it a privileged structure in kinase inhibitor design, exemplified by drugs such as ribociclib and ponatinib. The 6-methoxy-2-methylpyrimidin-4-yl group in the subject compound contributes hydrogen-bond acceptor sites (N1 and N3) and a lipophilic methyl group, balancing target affinity and metabolic stability. Pyrimidine derivatives also exhibit tunable electronic properties through substitutions at C2, C4, and C6, enabling optimization of binding kinetics and selectivity.

Recent synthetic advances, such as Buchwald–Hartwig amination and regioselective halogenation, have streamlined the incorporation of pyrimidine into complex architectures. For example, the synthesis of ribociclib involves coupling a piperazine intermediate with a chloropyrimidine via palladium catalysis, a strategy adaptable to the subject compound’s pyrimidine-piperazine linkage.

Structural Classification of [1,1'-Biphenyl]-4-yl(4-(6-Methoxy-2-Methylpyrimidin-4-yl)piperazin-1-yl)methanone

The compound’s structure can be dissected into three domains:

  • Biphenyl Core : The [1,1'-biphenyl]-4-yl group provides a rigid, planar framework that enhances molecular recognition in hydrophobic environments.
  • Piperazine Spacer : The 4-substituted piperazine acts as a conformational regulator, with its N-methanone linkage to biphenyl enabling rotational flexibility while maintaining hydrogen-bonding capacity.
  • Pyrimidine Pharmacophore : The 6-methoxy-2-methylpyrimidin-4-yl group contributes electron-withdrawing effects and hydrogen-bond acceptor sites, critical for target binding.

Table 2: Structural Features and Hypothesized Roles

Component Structural Role Pharmacological Implication
Biphenyl Conformational rigidity Enhances target binding affinity
Piperazine Solubility modulation Improves bioavailability
Methoxy-pyrimidine Hydrogen-bond acceptor Facilitates kinase or protease inhibition

The integration of these motifs suggests potential applications in oncology (kinase inhibition) or infectious diseases (viral protease targeting). The methoxy group at C6 of the pyrimidine may reduce oxidative metabolism, while the methyl group at C2 could shield the ring from enzymatic degradation. Piperazine’s N-methanone linkage to biphenyl likely minimizes undesired metabolic N-dealkylation, a common issue in piperazine-containing drugs.

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-24-21(16-22(25-17)29-2)26-12-14-27(15-13-26)23(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLADXLALYXMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where a suitable piperazine derivative reacts with the biphenyl intermediate.

    Methoxy-Methylpyrimidine Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, [1,1’-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is explored for its therapeutic potential. It may act as an antagonist or agonist for specific receptors, influencing pathways involved in diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Piperazine-Substituted Methanones with Varied Aryl Groups

Compounds sharing the biphenyl-methanone-piperazine scaffold but differing in substituents on the piperazine ring:

Compound Name Piperazine Substituent Molecular Weight (Da) Key Structural Differences Synthesis Yield (If Available) Reference
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone 3-Chlorophenyl 375.85 Chlorophenyl instead of pyrimidine N/A
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) 4-(Trifluoromethyl)phenyl 379.39 Trifluoromethylphenyl; thiophene replaces pyrimidine N/A
[1,1'-Biphenyl]-4-yl(4-(3-chlorophenyl)piperazin-1-yl)methanone 3-Chlorophenyl 375.85 Lacks pyrimidine; chlorophenyl substituent N/A

Key Observations :

  • The trifluoromethyl group in MK37 introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the methoxy-methylpyrimidine in the target compound .

Biphenyl-Containing Compounds with Diverse Substituents

Compounds featuring biphenyl cores but differing in functional groups and linkage chemistry:

Compound Name Substituents on Biphenyl/Other Groups Molecular Weight (Da) Key Structural Differences Biological Activity (If Reported) Reference
(1H-Indol-1-yl)(4'-(trimethylsilyl)-[1,1'-biphenyl]-4-yl)methanone (38) Trimethylsilyl, indole 392.14 Indole replaces piperazine-pyrimidine N/A
4-Phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl (39) Phenoxy, trifluoromethyl 337.08 Phenoxy-ether linkage; no piperazine N/A
1-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4′-fluoro-3′-methoxy-[1,1′-biphenyl]-4-yl)piperazine (6f) Fluoro, methoxy, nitroimidazole N/A Nitroimidazole-piperazine; halogenated biphenyl Anti-HIV activity

Key Observations :

  • Nitroimidazole derivatives (e.g., 6f) demonstrate that halogenation (fluoro) and methoxy groups on biphenyl correlate with antiviral activity, suggesting similar modifications in the target compound may enhance bioactivity .

Heterocyclic Substitutions on Piperazine

Compounds with piperazine linked to other heterocycles instead of pyrimidine:

Compound Name Heterocycle on Piperazine Molecular Weight (Da) Key Structural Differences Synthesis Method Reference
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Sulfonyl groups Varies Sulfonyl replaces methoxy-methylpyrimidine Sulfonylation of piperazine
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Pyridine, thiophene N/A Pyridine-thiophene system; butanone linkage Reductive amination
KT172 ([2-Benzylpiperidin-1-yl][4-(2′-methoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl]methanone) Triazole, benzylpiperidine N/A Triazole linker; benzylpiperidine Click chemistry

Key Observations :

  • Sulfonylated piperazines (11a-j) exhibit varied electronic properties due to sulfonyl groups, which may enhance solubility but reduce metabolic stability compared to the target compound’s pyrimidine .

Functional and Pharmacological Implications

  • Bioactivity: Nitroimidazole derivatives (e.g., 6f) show anti-HIV activity, suggesting the biphenyl-piperazine scaffold’s versatility in targeting viral enzymes .
  • Solubility vs.

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 946323-71-3 , has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₃₁N₄O₂
  • Molecular Weight : 388.5 g/mol
  • Structure : The compound consists of a biphenyl moiety linked to a piperazine ring substituted with a pyrimidine derivative.

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system (CNS). Its structure suggests potential activity at serotonin receptors, specifically the 5-HT1A receptor , which is known to play a crucial role in mood regulation and anxiety disorders.

1. Serotonin Receptor Modulation

Studies have shown that compounds similar to this compound exhibit selective agonistic activity at the 5-HT1A receptor. This receptor is implicated in various neuropsychiatric conditions, making it a target for antidepressant and anxiolytic drug development .

2. Antidepressant-Like Effects

In vivo studies have demonstrated that derivatives of this compound can produce significant antidepressant-like effects in animal models. For instance, compounds that preferentially activate the 5-HT1A receptor have shown efficacy in reducing depressive behaviors in the Porsolt forced swimming test .

3. Biased Agonism

Research highlights the concept of biased agonism, where certain compounds selectively activate specific signaling pathways over others. This selectivity can lead to improved therapeutic profiles with fewer side effects. The compound under discussion may exhibit such biased properties, enhancing its potential as a therapeutic agent .

Study 1: Evaluation of Antidepressant Activity

A study conducted by researchers focused on the behavioral effects of this compound in rodent models. Results indicated a significant reduction in immobility time during forced swimming tests, suggesting potential antidepressant properties .

Study 2: Selectivity Profile Assessment

Another investigation assessed the selectivity of this compound against various receptors including adrenergic and dopaminergic receptors. The findings revealed that it exhibited over a thousand-fold selectivity for the 5-HT1A receptor compared to other targets, indicating a promising therapeutic window for CNS disorders .

Data Tables

PropertyValue
CAS Number946323-71-3
Molecular Weight388.5 g/mol
Biological Target5-HT1A Receptor
Antidepressant ActivitySignificant (p < 0.05)
Selectivity Ratio>1000-fold for 5-HT1A

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